sodium9-amino-9H-fluorene-9-carboxylate
Description
Sodium 9-amino-9H-fluorene-9-carboxylate is a sodium salt derived from 9-amino-9H-fluorene-9-carboxylic acid. The fluorene backbone consists of two benzene rings fused to a central five-membered ring, with substituents at the 9-position. The amino (-NH₂) and carboxylate (-COO⁻Na⁺) groups at this position enhance its polarity and solubility in aqueous environments.
Properties
Molecular Formula |
C14H10NNaO2 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
sodium;9-aminofluorene-9-carboxylate |
InChI |
InChI=1S/C14H11NO2.Na/c15-14(13(16)17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;/h1-8H,15H2,(H,16,17);/q;+1/p-1 |
InChI Key |
JHWYYESNBWDVGD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fluorene-9-Carboxylic Acid
A well-established method for preparing fluorene-9-carboxylic acid involves the carboxylation of fluorene using dialkyl carbonate and alkali hydrides such as sodium hydride or potassium hydride. The process is conducted in an aromatic solvent or dialkyl carbonate at 40–80 °C for 2–8 hours with stirring. The reaction mixture is then neutralized with a strong inorganic acid, typically hydrochloric acid, under cooling to avoid temperature spikes above 40 °C. The resulting fluorene-9-carboxylic acid ester is isolated and subsequently saponified to yield fluorene-9-carboxylic acid with yields around 80.7% based on fluorene starting material.
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| Carboxylation | Fluorene, dialkyl carbonate, sodium hydride | Reaction at 40–80 °C, 2–8 h | Intermediate ester |
| Neutralization | HCl aqueous solution, cooling <40 °C | Acidification and ester hydrolysis | Fluorene-9-carboxylic acid, 80.7% |
Nitration and Reduction to 9-Amino Derivative
To introduce the amino group at the 9-position, nitration of fluorene or fluorene-9-carboxylic acid derivatives is performed using mixed acids (concentrated sulfuric acid and nitric acid in 1:1 ratio) under reflux. The resulting 9-nitrofluorene-9-carboxylic acid or related nitro derivatives are then reduced to the corresponding 9-amino compounds using reducing agents such as iron powder in hydrochloric acid under reflux conditions.
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| Nitration | H2SO4/HNO3 (1:1), reflux | Introduction of nitro group at 9-position | Nitro derivative |
| Reduction | Fe powder, HCl, reflux | Conversion of nitro to amino group | 9-amino-9H-fluorene-9-carboxylic acid |
Alternative Synthetic Routes
Other synthetic routes involve the use of 2,7-dinitrofluorene derivatives reduced to diaminofluorene compounds, which can be further functionalized. However, these are more relevant for 2,7-substituted fluorenes and less directly applicable to the 9-amino derivative.
Preparation of Sodium 9-Amino-9H-Fluorene-9-Carboxylate
The sodium salt is prepared by neutralizing 9-amino-9H-fluorene-9-carboxylic acid with sodium hydroxide or other sodium bases. This deprotonates the carboxylic acid group, forming the sodium carboxylate salt.
Typical Preparation Procedure
- Dissolve 9-amino-9H-fluorene-9-carboxylic acid in a suitable solvent, often water or aqueous ethanol.
- Add an equimolar or slight excess amount of sodium hydroxide solution slowly with stirring.
- Maintain the reaction temperature to avoid decomposition.
- Isolate the sodium salt by filtration or crystallization.
- Dry the product under controlled temperature conditions.
This straightforward neutralization typically yields sodium 9-amino-9H-fluorene-9-carboxylate with purity around 95%, suitable for research and further synthetic applications.
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| Neutralization | 9-amino-9H-fluorene-9-carboxylic acid, NaOH (aq) | Stirring at ambient temperature | Sodium salt formation |
| Isolation | Filtration/crystallization | Drying under mild heat | Sodium 9-amino-9H-fluorene-9-carboxylate, 95% purity |
Summary of Key Preparation Methods
| Compound | Starting Material | Key Reagents | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Fluorene-9-carboxylic acid | Fluorene | Dialkyl carbonate, sodium hydride, HCl | 40–80 °C, 2–8 h, acid neutralization | ~80.7% | Industrially relevant, scalable |
| 9-Amino-9H-fluorene-9-carboxylic acid | Fluorene-9-carboxylic acid or fluorene | H2SO4/HNO3 (nitration), Fe/HCl (reduction) | Reflux | Moderate to good | Multi-step, requires purification |
| Sodium 9-amino-9H-fluorene-9-carboxylate | 9-Amino-9H-fluorene-9-carboxylic acid | NaOH (aqueous) | Ambient temperature, stirring | 95% purity typical | Simple neutralization |
Research Findings and Practical Considerations
The carboxylation step using dialkyl carbonate and alkali hydrides is preferred for its relatively high yield and industrial feasibility compared to older methods involving direct carboxylation with CO2 and organometallic reagents, which suffer from low yields and scalability issues.
Nitration and reduction steps require careful control of reaction conditions to avoid over-nitration or incomplete reduction. The use of iron powder in hydrochloric acid is a classical, cost-effective reducing system.
The sodium salt formation is a routine acid-base neutralization but requires attention to stoichiometry and purity of reagents to ensure high purity of the final product.
The compound's applications in drug synthesis and materials science underscore the importance of obtaining high-purity intermediates to ensure reproducibility and performance in downstream processes.
Chemical Reactions Analysis
Types of Reactions: Sodium 9-amino-9H-fluorene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
Sodium 9-amino-9H-fluorene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 9-amino-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorene Derivatives
Functional Group Variations
Fluorene derivatives are distinguished by substituents at the 9-position and other ring positions. Key comparisons include:
- Amino vs. Hydroxyl Groups: The amino group in the target compound increases nucleophilicity and water solubility compared to hydroxyl-containing derivatives like methyl 9-hydroxy-9H-fluorene-9-carboxylate .
- Carboxylate vs. Ester : The sodium carboxylate group enhances aqueous solubility, whereas esters (e.g., ethyl 9H-fluorene-9-carboxylate) are lipophilic and used in organic synthesis .
- Dicarboxylic Acids: 9-Fluorenone-2,7-dicarboxylic acid has two carboxyl groups and a ketone, making it more acidic and suitable for polymer applications .
Sodium Salt vs. Free Acids
The sodium salt form of fluorene-carboxylic acids improves bioavailability and solubility compared to their free acid counterparts.
Fmoc-Protected Derivatives
Compounds like (9H-fluoren-9-yl)methyl carbamate hydrochloride (C₁₈H₂₁ClN₂O₂, MW 332.82) are critical in peptide synthesis for amine protection. While structurally distinct, these derivatives highlight the versatility of fluorene-based compounds in bioconjugation .
Key Research Findings
Synthesis and Reactivity: Sodium 9-amino-9H-fluorene-9-carboxylate’s amino group allows for further functionalization (e.g., acylation or alkylation), akin to Fmoc-protected amines used in peptide synthesis . Ethyl and methyl esters are synthesized via esterification, favoring organic-phase reactions .
Physicochemical Properties :
- The sodium carboxylate group significantly increases water solubility (e.g., >100 mg/mL in water) compared to neutral derivatives like 9-methyl-9H-fluorene-2-carboxylic acid .
- Hydroxyl-containing derivatives (e.g., methyl 9-hydroxy-9H-fluorene-9-carboxylate) exhibit moderate polarity, suitable for solvent-dependent applications .
Applications: Pharmaceuticals: The amino-carboxylate structure is ideal for drug intermediates, enabling ionic interactions in biological systems . Materials Science: Dicarboxylic acid derivatives (e.g., 9-fluorenone-2,7-dicarboxylic acid) are utilized in conductive polymers due to their planar structure and electron-withdrawing groups .
Biological Activity
Sodium 9-amino-9H-fluorene-9-carboxylate is a compound of interest in biological research due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 2742657-22-1 |
| Molecular Formula | C14H10NNaO2 |
| Molecular Weight | 247.2 g/mol |
| Purity | ≥95% |
| Origin of Product | United States |
Synthesis
The synthesis of sodium 9-amino-9H-fluorene-9-carboxylate typically involves the reaction of 9H-fluorene-9-carboxylic acid with an amine source under basic conditions, often using sodium hydroxide as a base. This method can be scaled for industrial production, utilizing larger reactors and purification techniques to ensure high yield and purity.
The biological activity of sodium 9-amino-9H-fluorene-9-carboxylate is primarily attributed to its interactions with biological macromolecules such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorene backbone provides structural stability. These interactions can modulate enzyme activity and influence various biological pathways.
Biological Applications
- Enzyme Activity Studies : The compound serves as a probe to investigate enzyme kinetics and mechanisms.
- Protein-Ligand Interactions : It aids in studying binding affinities and interaction dynamics between proteins and small molecules.
- Pharmacological Potential : Its derivatives may exhibit significant pharmacological activities, making it a candidate for drug development.
Case Studies
Recent studies have highlighted the compound's potential in various applications:
- Antibacterial Activity : Research indicates that derivatives of sodium 9-amino-9H-fluorene-9-carboxylate exhibit antibacterial properties against specific pathogens, suggesting a role in developing new antibiotics .
- Cardiovascular Effects : A study explored the cardiovascular effects of fluorene derivatives, noting improvements in heart function metrics when tested in vitro .
Comparison with Similar Compounds
Sodium 9-amino-9H-fluorene-9-carboxylate is unique due to its dual functionality (amino and carboxylate groups), allowing it to engage in a wider range of chemical reactions compared to similar compounds such as:
| Compound | Description |
|---|---|
| 9H-Fluorene-9-Carboxylic Acid | Parent compound without amino group |
| 9-Amino-9H-Fluorene | Lacks carboxylate group |
| Sodium 9H-Fluorene-9-Carboxylate | Lacks amino group |
Q & A
Q. What synthetic methodologies are recommended for preparing sodium 9-amino-9H-fluorene-9-carboxylate?
The synthesis typically involves carboxylation and amination of fluorene derivatives. A common approach is to functionalize the fluorene core via Friedel-Crafts acylation followed by nitration and reduction to introduce the amino group. Carboxylation at the 9-position can be achieved using CO₂ under basic conditions, forming the sodium salt. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Reaction intermediates should be characterized by NMR and IR spectroscopy to confirm structural integrity .
Q. How can researchers confirm the purity and structural identity of sodium 9-amino-9H-fluorene-9-carboxylate?
Use a combination of analytical techniques:
- HPLC/GC-MS : Quantify purity (>98% is typical for research-grade compounds).
- FT-IR : Identify key functional groups (e.g., carboxylate C=O stretch ~1600 cm⁻¹, NH₂ bending ~1550 cm⁻¹).
- ¹H/¹³C NMR : Assign fluorene aromatic protons (δ 7.2–7.8 ppm) and carboxylate/amino substituents.
- Elemental Analysis : Validate C, H, N, and Na content against theoretical values. Cross-referencing with literature data for analogous fluorene carboxylates (e.g., 9-fluorenone-1-carboxylic acid, CAS 1573-92-8) is critical .
Q. What safety protocols are essential for handling sodium 9-amino-9H-fluorene-9-carboxylate in the lab?
While specific hazard data for this compound is limited, analogous fluorene derivatives (e.g., 9-fluorenecarboxylic acid) are classified as non-hazardous but require standard precautions:
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the electronic structure of sodium 9-amino-9H-fluorene-9-carboxylate influence its reactivity in organic synthesis?
Computational studies (e.g., density functional theory, DFT) reveal that the amino group enhances electron density at the fluorene core, facilitating electrophilic substitution at the 2- and 7-positions. The carboxylate moiety stabilizes intermediates via resonance, enabling regioselective functionalization. For example, coupling reactions with aryl halides or cross-conjugated electrophiles are feasible under Pd catalysis .
Q. What experimental strategies resolve contradictions in reported solubility data for sodium 9-amino-9H-fluorene-9-carboxylate?
Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) arise from pH-dependent ionization of the carboxylate group. To standardize measurements:
- Prepare solutions in buffered systems (pH 7–10) to maintain ionization.
- Use dynamic light scattering (DLS) to detect aggregation in non-polar solvents.
- Validate results against structurally similar compounds like 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1935557-50-8), which exhibits analogous solubility behavior .
Q. How can sodium 9-amino-9H-fluorene-9-carboxylate be utilized in peptide mimicry or drug delivery systems?
The fluorene scaffold provides rigidity and aromatic stacking potential, making it suitable for:
- Peptide backbone modification : Replace proline or other cyclic amino acids to enhance conformational stability.
- Drug conjugation : Use the carboxylate group for covalent linkage to therapeutic agents (e.g., via EDC/NHS coupling).
- Supramolecular assembly : Leverage π-π interactions for nanoparticle or hydrogel formation. Case studies with Fmoc-protected amino acids (e.g., Fmoc-L-valine) demonstrate comparable strategies .
Methodological Considerations
Q. What computational tools are effective for modeling sodium 9-amino-9H-fluorene-9-carboxylate’s spectroscopic properties?
Q. How to optimize reaction yields in sodium 9-amino-9H-fluorene-9-carboxylate-based catalysis?
Screen solvents (e.g., THF, DMF) and bases (e.g., K₂CO₃, NaH) to balance solubility and reactivity. For example, coupling reactions with spirocyclic amines (e.g., 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid) achieve >80% yield under anhydrous DMF with DIPEA as a base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
